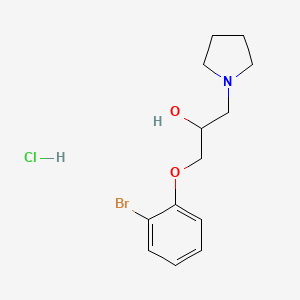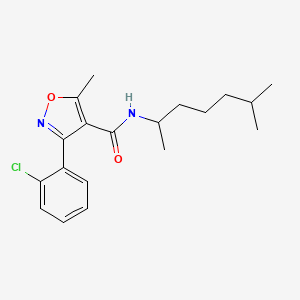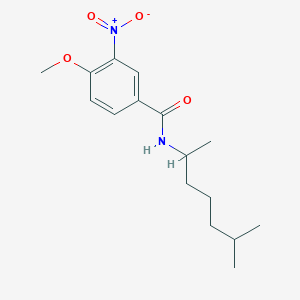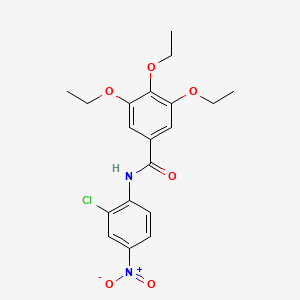
1-(2-bromophenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
描述
1-(2-bromophenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is commonly used in scientific research to study the physiological and biochemical effects of beta-2 adrenergic receptor activation.
作用机制
1-(2-bromophenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride 118,551 selectively blocks the beta-2 adrenergic receptor, which is a G protein-coupled receptor that is primarily expressed in smooth muscle cells and regulates the contraction and relaxation of these cells. By blocking the beta-2 adrenergic receptor, 1-(2-bromophenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride 118,551 inhibits the effects of beta-2 adrenergic receptor activation, which include vasodilation, bronchodilation, and increased cardiac output.
Biochemical and Physiological Effects
1-(2-bromophenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride 118,551 has been shown to have a number of biochemical and physiological effects in scientific research. These include:
- Inhibition of beta-2 adrenergic receptor-mediated vasodilation in the coronary and skeletal muscle circulations
- Inhibition of beta-2 adrenergic receptor-mediated bronchodilation in the airways
- Inhibition of beta-2 adrenergic receptor-mediated lipolysis in adipose tissue
- Inhibition of beta-2 adrenergic receptor-mediated glycogenolysis in the liver and skeletal muscle
实验室实验的优点和局限性
1-(2-bromophenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride 118,551 has a number of advantages and limitations for lab experiments. Some of the advantages include:
- Selective blocking of the beta-2 adrenergic receptor without affecting other adrenergic receptors
- Ability to study the effects of beta-2 adrenergic receptor activation on the cardiovascular system
- Availability as a white crystalline powder for easy handling and storage
Some of the limitations include:
- Limited solubility in water, which can make it difficult to administer in certain experiments
- Limited stability in solution, which can make it difficult to store for extended periods of time
- Limited availability and high cost, which can make it difficult for some researchers to access
未来方向
There are a number of future directions for research involving 1-(2-bromophenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride 118,551. Some of these include:
- Further study of the effects of beta-2 adrenergic receptor activation on the cardiovascular system using 1-(2-bromophenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride 118,551
- Development of new beta-2 adrenergic receptor antagonists with improved solubility and stability in solution
- Investigation of the role of the beta-2 adrenergic receptor in other physiological processes, such as glucose metabolism and immune function
Conclusion
1-(2-bromophenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride 118,551 is a selective beta-2 adrenergic receptor antagonist that is commonly used in scientific research to study the physiological and biochemical effects of beta-2 adrenergic receptor activation. It has a number of advantages and limitations for lab experiments, and there are a number of future directions for research involving this compound. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(2-bromophenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride 118,551, researchers can continue to use this compound to advance our understanding of the beta-2 adrenergic receptor and its role in physiological processes.
科学研究应用
1-(2-bromophenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride 118,551 is commonly used in scientific research to study the physiological and biochemical effects of beta-2 adrenergic receptor activation. It is particularly useful in studying the effects of beta-2 adrenergic receptor activation on the cardiovascular system, as it selectively blocks the beta-2 adrenergic receptor without affecting other adrenergic receptors.
属性
IUPAC Name |
1-(2-bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2.ClH/c14-12-5-1-2-6-13(12)17-10-11(16)9-15-7-3-4-8-15;/h1-2,5-6,11,16H,3-4,7-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXICPUFLGRXARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COC2=CC=CC=C2Br)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B3976410.png)
![N-(3,4-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3976427.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-{[4-(methylsulfinyl)-2-nitrophenyl]thio}acetamide](/img/structure/B3976435.png)
![N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B3976440.png)
![1-(2-furoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3976447.png)


![1-acetyl-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B3976466.png)

![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B3976473.png)
![3-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3976474.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N,3-diisopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3976476.png)
